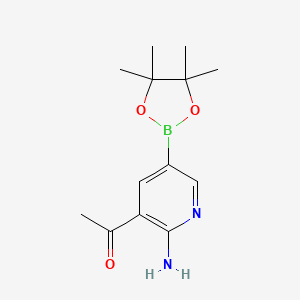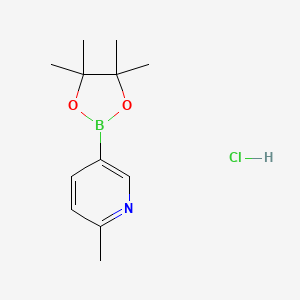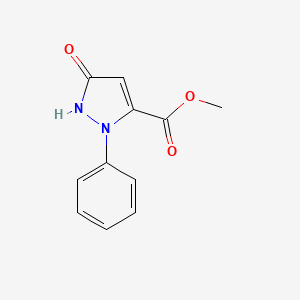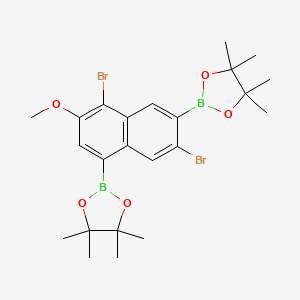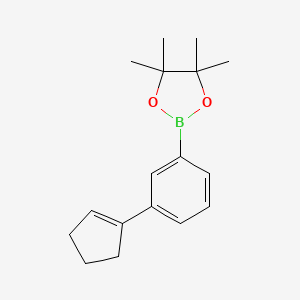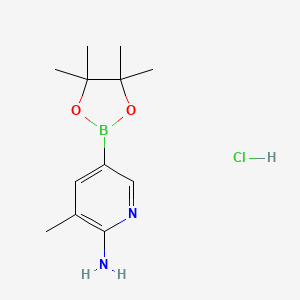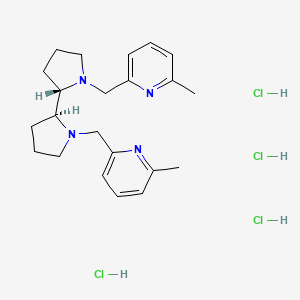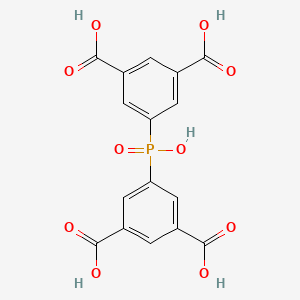
5,5'-(Hydroxyphosphoryl)diisophthalic acid
Overview
Description
5,5’-(Hydroxyphosphoryl)diisophthalic acid is an organic compound with the molecular formula C16H11O10P and a molecular weight of 394.23 g/mol . It is a derivative of isophthalic acid, featuring a hydroxyphosphoryl group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hydroxyphosphoryl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with phosphorylating agents under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, followed by hydrolysis to introduce the hydroxy group .
Industrial Production Methods
Industrial production of 5,5’-(Hydroxyphosphoryl)diisophthalic acid may involve large-scale reactions using similar phosphorylating agents and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Hydroxyphosphoryl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the hydroxyphosphoryl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5,5’-(Hydroxyphosphoryl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biologically active molecules and as a ligand in coordination chemistry.
Industry: It is employed in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mechanism of Action
The mechanism of action of 5,5’-(Hydroxyphosphoryl)diisophthalic acid involves its interaction with molecular targets through its hydroxyphosphoryl group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: A precursor to 5,5’-(Hydroxyphosphoryl)diisophthalic acid, lacking the hydroxyphosphoryl group.
Terephthalic Acid: Similar structure but with carboxyl groups in the para position.
Phthalic Acid: Another isomer with carboxyl groups in the ortho position.
Uniqueness
5,5’-(Hydroxyphosphoryl)diisophthalic acid is unique due to its hydroxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications requiring specific coordination chemistry and functionalization .
Properties
IUPAC Name |
5-[(3,5-dicarboxyphenyl)-hydroxyphosphoryl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11O10P/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOQUEOMFLZFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)P(=O)(C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




